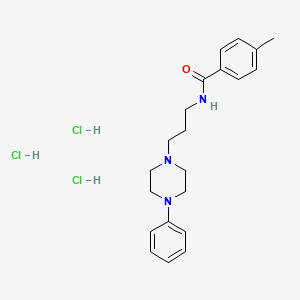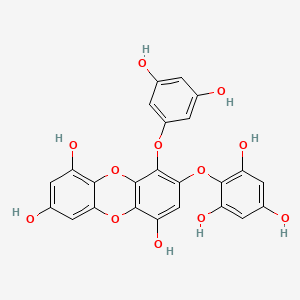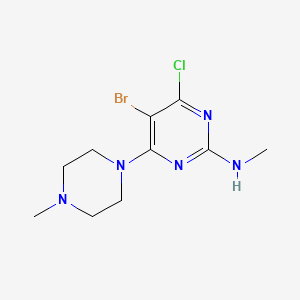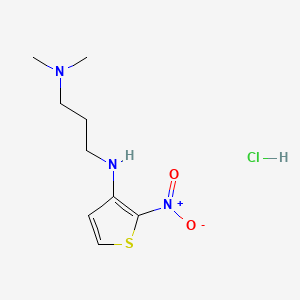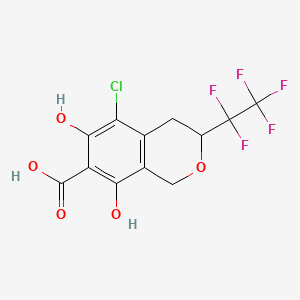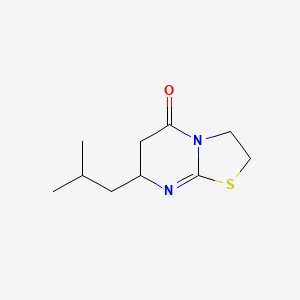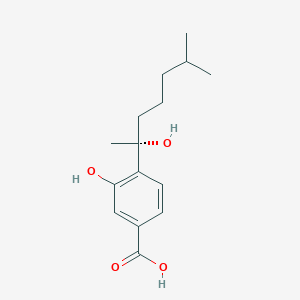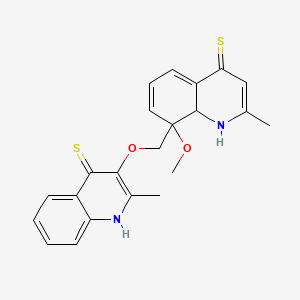
8-Methoxy-2-methyl-4-quinolinethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-2-methyl-4-quinolinethiol is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. This compound, characterized by its methoxy and thiol functional groups, exhibits unique chemical properties that make it valuable for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-methyl-4-quinolinethiol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-methylquinoline.
Thiol Introduction: The thiol group at the 4-position is introduced via nucleophilic substitution, often using thiourea followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis might employ continuous flow reactors and advanced purification techniques to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions: 8-Methoxy-2-methyl-4-quinolinethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the quinoline ring or the functional groups attached to it.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under controlled temperatures.
Major Products:
Disulfides: Formed through oxidation of the thiol group.
Substituted Quinoline Derivatives: Resulting from various substitution reactions.
Aplicaciones Científicas De Investigación
8-Methoxy-2-methyl-4-quinolinethiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for treating various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 8-Methoxy-2-methyl-4-quinolinethiol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxy and thiol groups play crucial roles in binding to these targets, influencing biological pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
2-Methyl-4-quinolinethiol: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
8-Methoxyquinoline:
4-Hydroxy-2-methylquinoline: Contains a hydroxyl group instead of a thiol, leading to different chemical properties and uses.
Uniqueness: 8-Methoxy-2-methyl-4-quinolinethiol is unique due to the presence of both methoxy and thiol groups, which confer distinct chemical reactivity and potential for diverse applications. Its combination of functional groups makes it a versatile compound for research and industrial purposes.
Propiedades
Número CAS |
92287-60-0 |
|---|---|
Fórmula molecular |
C22H22N2O2S2 |
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
3-[(8-methoxy-2-methyl-4-sulfanylidene-1,8a-dihydroquinolin-8-yl)methoxy]-2-methyl-1H-quinoline-4-thione |
InChI |
InChI=1S/C22H22N2O2S2/c1-13-11-18(27)16-8-6-10-22(25-3,21(16)23-13)12-26-19-14(2)24-17-9-5-4-7-15(17)20(19)28/h4-11,21,23H,12H2,1-3H3,(H,24,28) |
Clave InChI |
MMNYVTRNUPOGNB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=S)C2=CC=CC(C2N1)(COC3=C(NC4=CC=CC=C4C3=S)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


